molecular formula C14H16N6O B11242379 3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B11242379
M. Wt: 284.32 g/mol
InChI Key: GWKJSFPSULJBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves a multi-step process. One common method starts with the preparation of the triazolopyrimidine core, followed by the introduction of the ethyl and methoxybenzyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually includes purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography, to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding aldehyde or carboxylic acid, while reduction may produce an amine derivative.

Scientific Research Applications

3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating the associated biological pathways. This inhibition can lead to therapeutic effects, such as the reduction of tumor growth or the alleviation of neurological symptoms.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-N-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
  • 3-ethyl-N-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
  • 3-ethyl-N-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Uniqueness

What sets 3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine apart from similar compounds is its specific substitution pattern, which can result in unique binding properties and biological activities. The presence of the methoxy group, in particular, may enhance its solubility and interaction with certain molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C14H16N6O

Molecular Weight

284.32 g/mol

IUPAC Name

3-ethyl-N-[(3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C14H16N6O/c1-3-20-14-12(18-19-20)13(16-9-17-14)15-8-10-5-4-6-11(7-10)21-2/h4-7,9H,3,8H2,1-2H3,(H,15,16,17)

InChI Key

GWKJSFPSULJBDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCC3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.